

A Technical Guide to the Commercial Availability of 2-Phenyl-1,3-propanediol

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Compound of Interest

Compound Name: 2-Phenyl-1,3-propanediol

Cat. No.: B123019

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of **2-Phenyl-1,3-propanediol** (CAS No. 1570-95-2), a key chemical intermediate. This document outlines commercially available sources, their specifications, and detailed experimental protocols for its synthesis, tailored for professionals in research and drug development.

Commercial Availability and Supplier Specifications

2-Phenyl-1,3-propanediol is readily available from a variety of chemical suppliers, ranging from large, well-known distributors to more specialized manufacturers. The compound is typically offered at a purity of 98% or higher. For research and development purposes, it is available in quantities ranging from grams to kilograms.

Below is a summary of quantitative data from various suppliers to facilitate easy comparison. Please note that pricing and availability are subject to change and may require logging into the supplier's website for current information.

Supplier	Product Number	Purity	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Density (g/cm ³)
Sigma-Aldrich	559296	98%	C ₉ H ₁₂ O ₂	152.19	53-56	-	-
Thermo Scientific Chemicals	AC125472500	98%	C ₉ H ₁₂ O ₂	152.19	53-56	-	-
TCI America	P1234	>98.0%	C ₉ H ₁₂ O ₂	152.19	54-56	310.6 at 760 mmHg	-
Synthoia	P67660	>98%	C ₉ H ₁₂ O ₂	152.19	-	-	-
Home Sunshine Pharma	-	-	C ₉ H ₁₂ O ₂	152.19	53-56	310.6 at 760 mmHg	1.131
Adva Tech Group Inc.	TRC-P336090-1G	-	C ₉ H ₁₂ O ₂	-	-	-	-

A broader search on chemical supplier platforms like Echemi and BuyersGuideChem reveals numerous other potential sources, including GIHI CHEMICALS CO.,LIMITED, Dayang Chem (Hangzhou) Co.,Ltd, and Changzhou Yonghe Fine Chemical Co., Ltd.[1][2]. TNJ Chemical also lists themselves as a manufacturer and supplier of **2-Phenyl-1,3-propanediol**, offering it in 25kg drums with USP BP quality standards.[3]

Experimental Protocols for Synthesis

Several synthetic routes for **2-Phenyl-1,3-propanediol** have been described in the scientific and patent literature. These methods provide researchers with options for in-house synthesis if

commercially supplied material is not suitable for their specific application or scale.

Method 1: Reduction of Diethyl Phenylmalonate with Sodium Borohydride

A commercially valuable and safe method for the preparation of **2-phenyl-1,3-propanediol** involves the reduction of diethyl phenylmalonate using sodium borohydride in the presence of an alkali metal dihydrogen phosphate buffer.^[4]

Experimental Protocol:

- To a solution of 50 g of diethyl phenylmalonate in 350 ml of ethanol, add 58.3 g of sodium dihydrogen phosphate.
- Cool the mixture to 5-7°C.
- Gradually add a solution of 16.7 g of sodium borohydride in 38 ml of 0.2% NaOH.
- Stir the mixture for an additional 2 hours.
- Distill off the ethanol.
- Quench the reaction by adding 132 ml of water and heating to 50-60°C for 2 hours.
- Basify the reaction mixture and extract the **2-phenyl-1,3-propanediol** into an organic solvent.
- Isolate the final product from the organic layer.^[4]

Method 2: Reduction of Diethyl Phenylmalonate with Lithium Aluminium Hydride

A common laboratory-scale synthesis involves the reduction of diethyl phenylmalonate with lithium aluminium hydride.^[5]

Experimental Protocol:

- In a suitable reaction vessel under an inert atmosphere, prepare a suspension of lithium aluminium hydride in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran).
- Slowly add a solution of diethyl phenylmalonate in the same dry solvent to the lithium aluminium hydride suspension, maintaining a controlled temperature.
- After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or other appropriate methods).
- Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
- Filter the resulting precipitate and wash it with the ether solvent.
- Combine the filtrate and washes, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield **2-phenyl-1,3-propanediol**.

Method 3: Synthesis from Benzaldehyde via 2-Nitro-2-phenyl-1,3-propanediol

This multi-step synthesis offers an alternative route starting from benzaldehyde and has been developed for large-scale production.^[6]^[7]

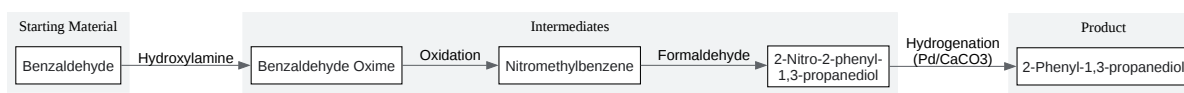
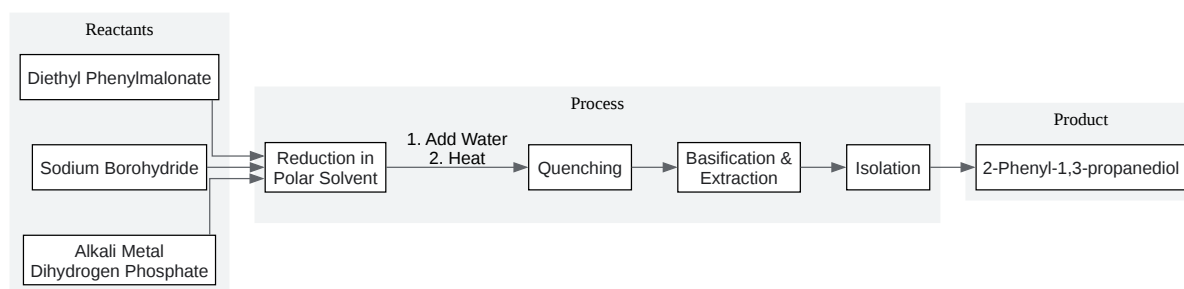
Experimental Protocol:

- **Formation of Benzaldehyde Oxime:** React benzaldehyde with hydroxylamine sulfate or hydroxylamine hydrochloride at reduced temperatures to form benzaldehyde oxime.
- **Oxidation to Nitromethylbenzene:** Oxidize the benzaldehyde oxime in the presence of an oxidizing agent such as 30% hydrogen peroxide, 50% hydrogen peroxide, or 35% peracetic acid in acetic acid at 80-90°C to produce nitromethylbenzene.^[6]^[7]
- **Formation of 2-Nitro-2-phenyl-1,3-propanediol:** React nitromethylbenzene with formaldehyde to form 2-nitro-2-phenyl-1,3-propanediol.^[6]
- **Hydrogenation to 2-Phenyl-1,3-propanediol:** Reduce the aliphatic nitro group of 2-nitro-2-phenyl-1,3-propanediol by hydrogenation in the presence of a palladium on calcium

carbonate catalyst at elevated pressure (e.g., 50 psi) to yield **2-phenyl-1,3-propanediol**.^[6]
^[7] A typical procedure involves placing 12 g of 2-nitro-**2-phenyl-1,3-propanediol** and 400 mg of 5% palladium on calcium carbonate in 150 ml of methanol in a Parr hydrogenator and reducing with hydrogen overnight. The mixture is then filtered, concentrated, and recrystallized from toluene to yield the product.^[6]^[7]

Visualized Workflows and Pathways

To further clarify the experimental processes, the following diagrams illustrate the key synthesis workflows.



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